The Chemical Architecture of UMB-32: A Technical Guide for Researchers
The Chemical Architecture of UMB-32: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of UMB-32, a notable inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4 and the TATA-binding protein-associated factor 1 (TAF1). This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
UMB-32 is a small molecule inhibitor with the formal chemical name N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine .[1][2] Its molecular formula is C₂₁H₂₃N₅O, and it has a molecular weight of 361.4 g/mol .[1][2]
Structural Details:
| Identifier | Value |
| CAS Number | 1635437-39-6[1][2] |
| Molecular Formula | C₂₁H₂₃N₅O[1][2] |
| Molecular Weight | 361.4 g/mol [1] |
| SMILES | CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3[1][2] |
| InChI | InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3[1] |
The structure of UMB-32 is characterized by a central imidazo[1,2-a]pyrazine core, substituted with a tert-butylamino group and a phenyl ring. The phenyl ring is further functionalized with a 3,5-dimethylisoxazole moiety.
Synthesis of UMB-32
The synthesis of UMB-32 was first described by McKeown et al. in the Journal of Medicinal Chemistry in 2014. The authors employed a biased multicomponent reaction strategy utilizing fluorous-tagged components to generate a focused library of bromodomain inhibitors, from which UMB-32 was identified as a lead compound. While the detailed, step-by-step synthesis protocol is proprietary to the original research, the general approach involves the construction of the core imidazo[1,2-a]pyrazine scaffold followed by the introduction of the various substituents.
Biological Activity and Quantitative Data
UMB-32 is a potent inhibitor of the BET bromodomain BRD4 and also demonstrates significant activity against the bromodomain-containing transcription factor TAF1.[1][3][4]
| Target | Assay Type | Value | Reference |
| BRD4 | Dissociation Constant (Kd) | 550 nM | [1][3][5] |
| BRD4 | IC₅₀ | 637 nM | [3][5] |
| TAF1 | Dissociation Constant (Kd) | 560 nM | [1][5] |
| TAF1L | Dissociation Constant (Kd) | 1.3 µM | [1][5] |
Signaling Pathway
BRD4 and TAF1 are key regulators of gene transcription. BRD4, a member of the BET family, recognizes acetylated lysine residues on histones and recruits transcriptional machinery to promoters and enhancers, thereby activating gene expression. TAF1 is the largest subunit of the transcription factor IID (TFIID) complex and also contains bromodomains that read histone acetylation marks, playing a crucial role in the initiation of transcription. The dual inhibition of BRD4 and TAF1 by UMB-32 suggests a potential synergistic effect on downregulating the expression of key oncogenes, such as MYC, which are often dependent on the activities of these two proteins.
Caption: Signaling pathway of BRD4 and TAF1 in gene transcription and its inhibition by UMB-32.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize inhibitors like UMB-32.
Fluorescence Polarization (FP) Assay for BRD4 Inhibition
This assay measures the displacement of a fluorescently labeled ligand from the bromodomain of BRD4 by a competitive inhibitor.
Materials:
-
Recombinant human BRD4 bromodomain protein (e.g., BRD4(1))
-
Fluorescently labeled probe (e.g., FITC-JQ1)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
UMB-32 or other test compounds
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of BRD4 protein and the fluorescent probe in the assay buffer.
-
Add serial dilutions of UMB-32 or control compounds to the wells of the microplate.
-
Add the BRD4/probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Materials:
-
Recombinant human BRD4 or TAF1 bromodomain protein
-
UMB-32 or other test compounds
-
ITC buffer (e.g., degassed PBS or HEPES buffer)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of the protein in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of UMB-32 in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the UMB-32 solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Cellular Assay for TAF1 Inhibition (e.g., Cell Viability Assay)
This assay assesses the effect of TAF1 inhibition on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line known to be sensitive to TAF1 inhibition (e.g., certain acute myeloid leukemia cell lines)
-
Cell culture medium and supplements
-
UMB-32 or other test compounds
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of UMB-32 or control compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
UMB-32 is a valuable chemical probe for studying the biological roles of BRD4 and TAF1. Its dual inhibitory activity presents a promising avenue for therapeutic development, particularly in oncology. The data and protocols presented in this guide are intended to facilitate further research into the mechanism of action and potential applications of UMB-32 and similar molecules.
References
- 1. BRD4(1) fluorescence polarization assay [bio-protocol.org]
- 2. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
